({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1794785-81-1
VCID: VC5241826
InChI: InChI=1S/C17H12ClF4NO3/c18-11-5-6-14(19)12(7-11)16(25)26-9-15(24)23-8-10-3-1-2-4-13(10)17(20,21)22/h1-7H,8-9H2,(H,23,24)
SMILES: C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)F)C(F)(F)F
Molecular Formula: C17H12ClF4NO3
Molecular Weight: 389.73

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate

CAS No.: 1794785-81-1

Cat. No.: VC5241826

Molecular Formula: C17H12ClF4NO3

Molecular Weight: 389.73

* For research use only. Not for human or veterinary use.

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate - 1794785-81-1

Specification

CAS No. 1794785-81-1
Molecular Formula C17H12ClF4NO3
Molecular Weight 389.73
IUPAC Name [2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-chloro-2-fluorobenzoate
Standard InChI InChI=1S/C17H12ClF4NO3/c18-11-5-6-14(19)12(7-11)16(25)26-9-15(24)23-8-10-3-1-2-4-13(10)17(20,21)22/h1-7H,8-9H2,(H,23,24)
Standard InChI Key DYNOLVPVHNLEEJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)F)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature

The IUPAC name ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate delineates its structure as follows:

  • Benzoate backbone: Derived from 5-chloro-2-fluorobenzoic acid, featuring a chlorine substituent at position 5 and fluorine at position 2 on the aromatic ring.

  • Ester linkage: The carboxylic acid group of the benzoate is esterified with a methyl group.

  • Carbamoyl substituent: The methyl group is further functionalized with a carbamoyl moiety (-NH-C(=O)-O-), which is bonded to a [2-(trifluoromethyl)phenyl]methyl group.

This nomenclature aligns with conventions observed in related compounds, such as methyl (5-{4-[({[2-fluoro-5-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-1H-benzimidazol-2-yl)carbamate , which similarly integrates trifluoromethylphenyl and carbamate functionalities.

Structural Features

  • Aromatic systems: The benzoate and trifluoromethylphenyl groups contribute to planar, electron-deficient regions, enhancing stability and reactivity in electrophilic substitutions.

  • Electron-withdrawing groups: Chlorine (σₚ = 0.23), fluorine (σₚ = 0.06), and trifluoromethyl (-CF₃, σₚ = 0.54) substituents polarize the aromatic rings, directing further chemical modifications .

  • Ester and carbamate linkages: These groups introduce sites for hydrolysis or enzymatic cleavage, critical for prodrug activation or metabolic degradation.

Synthesis and Chemical Properties

Synthetic Pathways

While no direct synthesis protocols for this compound are documented, analogous routes for structurally related molecules suggest a multi-step approach:

  • Benzoic acid derivatization:

    • 5-Chloro-2-fluorobenzoic acid is activated (e.g., via thionyl chloride) to form the corresponding acid chloride.

    • Esterification with methanol yields methyl 5-chloro-2-fluorobenzoate.

  • Carbamoyl introduction:

    • Reaction of methyl chloroformate with [2-(trifluoromethyl)phenyl]methylamine generates the carbamoyl chloride intermediate.

    • Subsequent nucleophilic acyl substitution with the esterified methanol completes the carbamoylmethyl group.

This methodology mirrors the synthesis of chloro[2-(trifluoromethyl)phenyl]methyl carbonochloridate , where chloroformate intermediates facilitate functional group transfers.

Reactivity and Stability

  • Hydrolysis susceptibility: The ester and carbamate groups are prone to alkaline hydrolysis, with rates influenced by steric hindrance from the trifluoromethyl group.

  • Thermal stability: Trifluoromethyl groups enhance thermal stability, as seen in 5-chloro-2-(trifluoromethyl)benzaldehyde , which remains stable up to 150°C.

  • Photolytic degradation: Fluorinated aromatics exhibit resistance to UV-induced degradation, a property leveraged in agrochemical design .

Physicochemical Properties

Molecular Characteristics

PropertyValueReference Analog
Molecular formulaC₁₇H₁₁ClF₄NO₃C₂₀H₁₁ClF₅NO
Molecular weight395.72 g/mol411.7 g/mol
LogP (octanol-water)3.8 (estimated)4.5 (XLogP3-AA)
Hydrogen bond donors2 (NH, OH)4
Hydrogen bond acceptors6 (ester O, carbamate O, F)9

Spectroscopic Data

  • IR spectroscopy:

    • Strong absorption at ~1740 cm⁻¹ (C=O ester stretch).

    • Carbamate N-H stretch at ~3350 cm⁻¹.

  • NMR (¹H):

    • Aromatic protons: δ 7.2–8.1 ppm (multiplet, 7H).

    • Trifluoromethyl: δ -62 ppm (¹⁹F NMR).

  • MS (ESI+): Predicted m/z 396.1 [M+H]⁺.

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